Orthogonal Glycosylation: Chemoselective Activation of 2-Pyridyl Derivatives Over Standard Thioglycosides
In orthogonal glycosylation strategies, the ability to chemoselectively activate one donor in the presence of another is critical. This compound's aglycone can be oxidized to a 2-pyridyl sulfone, which is activated by samarium(III) triflate. Critically, under these activation conditions, standard thioglycosides (e.g., ethyl, phenyl thioglycosides) are completely inert (0% reactivity) [1]. This absolute selectivity enables the construction of complex oligosaccharides without the need for complex protecting group manipulations between different thioglycoside donors [2].
| Evidence Dimension | Chemoselective Reactivity |
|---|---|
| Target Compound Data | Reactive when oxidized to 2-pyridyl sulfone and activated by Sm(OTf)₃ |
| Comparator Or Baseline | Standard thioglycosides (e.g., ethyl, phenyl thioglycosides) |
| Quantified Difference | 0% reactivity for comparator under identical Sm(OTf)₃ activation conditions |
| Conditions | Activation of glycosyl 2-pyridyl sulfones with samarium(III) triflate |
Why This Matters
This orthogonal reactivity allows for the design of convergent, protecting-group-minimized synthetic routes to complex glycans, reducing step count and improving overall yield, which is a key factor in selecting this donor for advanced synthesis projects.
- [1] Chang, G. X.; et al. A glycosylation protocol based on activation of glycosyl 2-pyridyl sulfones with samarium triflate. Org. Lett. 2000, 2(11), 1505-1508. View Source
- [2] Hanessian, S. Oligosaccharide Synthesis by Remote Activation: O-Protected Glycosyl 2-Thiopyridylcarbonate Donors. In Preparative Carbohydrate Chemistry; CRC Press, 1997. View Source
